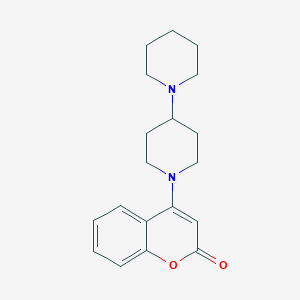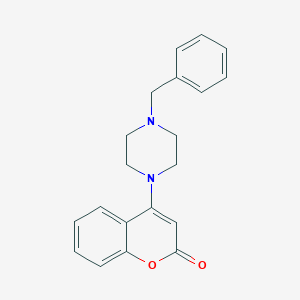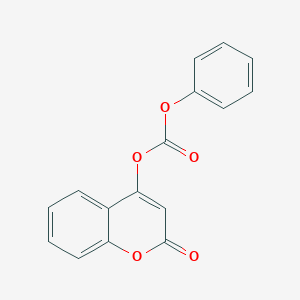![molecular formula C9H8Cl2N4S B427746 5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine CAS No. 338391-99-4](/img/structure/B427746.png)
5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine
Overview
Description
5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine: is a chemical compound with the molecular formula C9H8Cl2N4S and a molecular weight of 275.16 g/mol This compound is characterized by the presence of a triazole ring substituted with a 3,4-dichlorobenzyl group and a sulfanyl group
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other triazole compounds, it may interact with its targets via hydrogen bonding or van der waals interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown due to the lack of research data
Preparation Methods
The synthesis of 5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3,4-dichlorobenzyl chloride and 4H-1,2,4-triazol-3-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dimethylformamide (DMF), is used to dissolve the reactants.
Sulfanylation: The 3,4-dichlorobenzyl chloride is reacted with a sulfanylating agent, such as sodium sulfide, to introduce the sulfanyl group.
Triazole Formation: The resulting intermediate is then reacted with 4H-1,2,4-triazol-3-amine to form the final product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring or the sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the benzyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to break down into its constituent parts.
Scientific Research Applications
5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as :
3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine: This compound has a similar structure but differs in the position of the dichlorobenzyl group and the triazole ring.
5-[(3,4-dichlorophenyl)methylthio]-1H-1,2,4-triazol-3-amine: This compound has a similar core structure but with different substituents on the triazole ring.
4,5-diphenyl-4H-1,2,4-triazole: This compound has a different substitution pattern on the triazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4S/c10-6-2-1-5(3-7(6)11)4-16-9-13-8(12)14-15-9/h1-3H,4H2,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLFIXCVVZQTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=NNC(=N2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-(2-chlorophenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427669.png)
![4-{[1-(2-phenylethyl)-4-piperidinyl]amino}-2H-chromen-2-one](/img/structure/B427672.png)
![4-[(4-chlorobenzyl)amino]-2H-chromen-2-one](/img/structure/B427674.png)
![7-Chloro-4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one](/img/structure/B427676.png)
![4-[(2-thienylmethyl)amino]-2H-chromen-2-one](/img/structure/B427678.png)
![4-{[3-(4-benzyl-1-piperazinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B427679.png)




